

Crelosidenib: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

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Compound of Interest

Compound Name: *Crelosidenib*

Cat. No.: *B10856147*

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A detailed comparison of **Crelosidenib**'s inhibitory activity on mutant versus wild-type IDH1, supported by experimental data and protocols.

Crelosidenib (also known as LY3410738) is an orally available, potent, and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).^[1] Mutations in the IDH1 enzyme, particularly at the R132 residue, are frequently found in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. **Crelosidenib** has demonstrated significant promise in selectively targeting these mutant IDH1 enzymes while sparing the wild-type form, thus offering a targeted therapeutic approach with a potentially favorable safety profile.

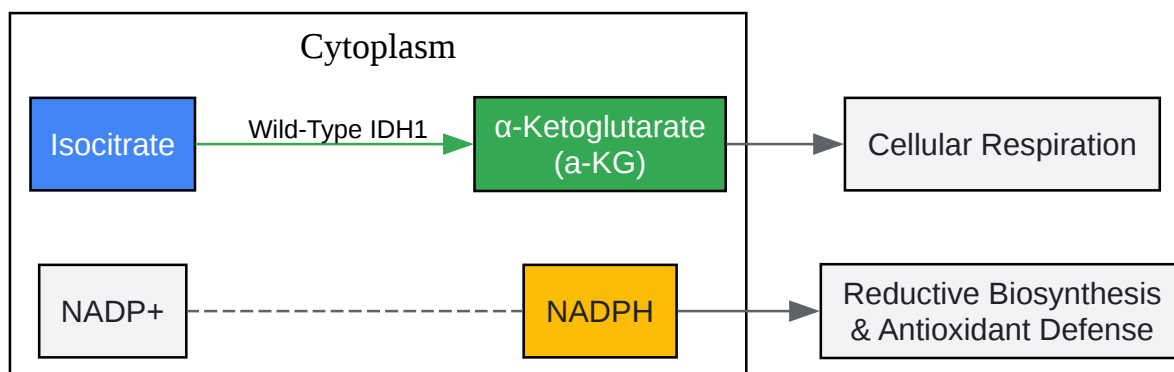
Quantitative Comparison of Inhibitory Activity

Crelosidenib exhibits high potency against common IDH1 mutations, with significantly lower activity against the wild-type enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Enzyme	IC50 (nM)	Reference
Mutant IDH1 R132H	6.27	[1] [2] [3]
Mutant IDH1 R132C	3.71	[1]
Wild-Type IDH1	Low inhibitory activity; levels of its product, α -ketoglutarate (aKG), remain unchanged in the presence of Crelosidenib.	

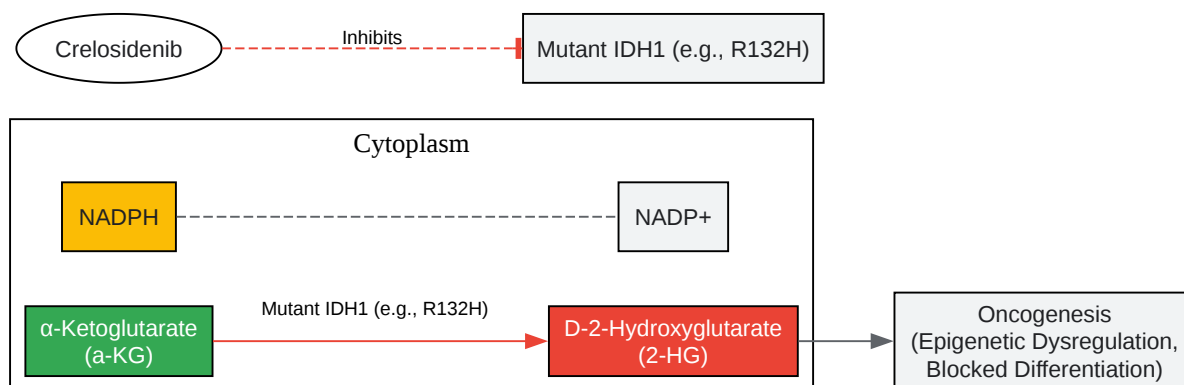
Signaling Pathways

The differential activity of wild-type and mutant IDH1 enzymes underlies the rationale for selective inhibition.



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Fig. 1: Wild-Type IDH1 Signaling Pathway.



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Fig. 2: Mutant IDH1 Signaling and **Crelosidenib** Inhibition.

Experimental Protocols

The selectivity of **Crelosidenib** is validated through a series of biochemical and cell-based assays.

Biochemical Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of **Crelosidenib** on the enzymatic activity of purified wild-type and mutant IDH1 proteins.

Principle: The activity of IDH1 is determined by monitoring the change in NADPH concentration, which has a distinct absorbance at 340 nm. For wild-type IDH1, the forward reaction consumes NADP⁺ and produces NADPH. For mutant IDH1, the neomorphic reaction consumes NADPH and produces NADP⁺.

Protocol:

- **Enzyme Preparation:** Recombinant human wild-type and mutant (R132H, R132C) IDH1 enzymes are purified.
- **Reaction Mixture:** A reaction buffer is prepared containing Tris-HCl, NaCl, and MgCl₂.

- Wild-Type IDH1 Assay:
 - Wild-type IDH1 enzyme, NADP⁺, and isocitrate are added to the reaction buffer.
 - **Crelosidenib** at various concentrations is added to the wells.
 - The reaction is initiated by the addition of isocitrate.
 - The increase in absorbance at 340 nm (due to NADPH production) is measured over time using a spectrophotometer.
- Mutant IDH1 Assay:
 - Mutant IDH1 enzyme, NADPH, and α -ketoglutarate are added to the reaction buffer.
 - **Crelosidenib** at various concentrations is added to the wells.
 - The reaction is initiated by the addition of α -ketoglutarate.
 - The decrease in absorbance at 340 nm (due to NADPH consumption) is measured over time.
- Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance curve. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of **Crelosidenib** concentration.

Cell-Based 2-HG and α -KG Measurement Assay

This assay assesses the effect of **Crelosidenib** on the intracellular levels of the oncometabolite 2-HG (produced by mutant IDH1) and the normal metabolite α -KG (produced by wild-type IDH1) in cancer cell lines harboring IDH1 mutations.

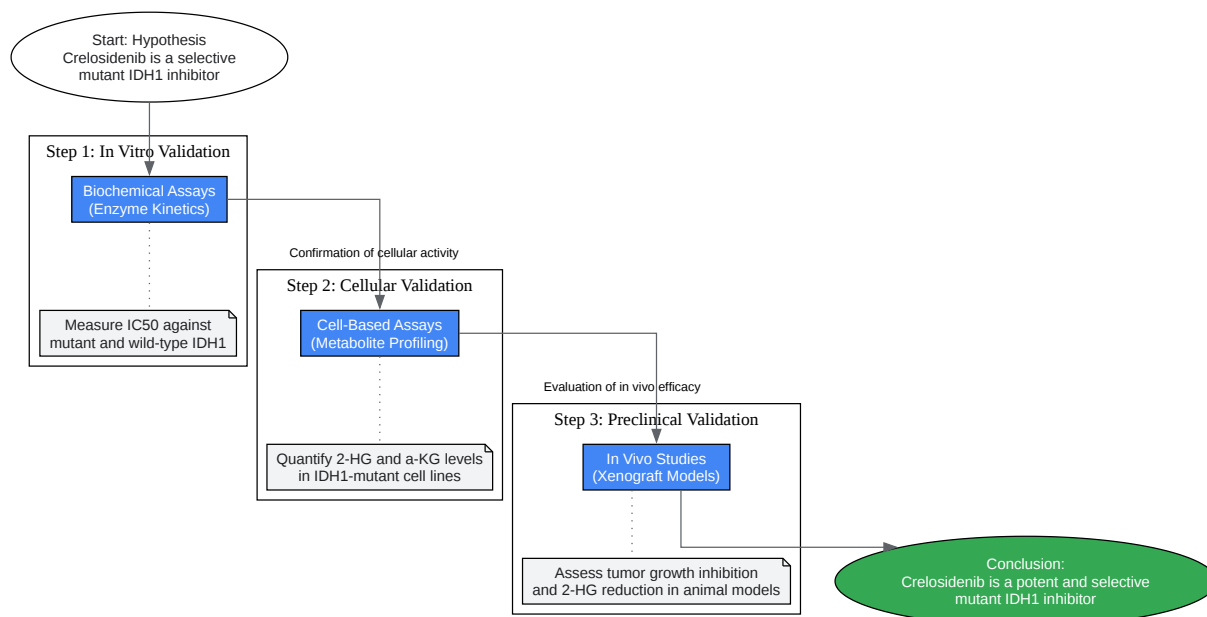
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify the levels of 2-HG and α -KG in cell lysates.

Protocol:

- **Cell Culture:** Human cancer cells with endogenous IDH1 mutations (e.g., HT1080 fibrosarcoma cells with IDH1 R132C) are cultured.
- **Compound Treatment:** Cells are treated with varying concentrations of **Crelosidenib** for a specified period (e.g., 24-48 hours).
- **Metabolite Extraction:** Cells are harvested, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
- **LC-MS Analysis:** The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry.
- **Data Analysis:** The intracellular concentrations of 2-HG and α -KG are determined and normalized to the cell number or total protein content. A significant reduction in 2-HG levels with no change in α -KG levels indicates high selectivity for the mutant enzyme.

Experimental Workflow for Selectivity Profiling

The process of validating the selectivity of an IDH1 inhibitor like **Crelosidenib** follows a structured workflow.



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References

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